N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide
Description
N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide is a complex organic compound with a unique structure that includes a benzamide core, an ethyl group, and a hydroxyoxolan ring
Properties
IUPAC Name |
N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-4-18(15-10-21-11-16(15)19)17(20)13-6-5-7-14(8-13)22-9-12(2)3/h5-8,15-16,19H,2,4,9-11H2,1,3H3/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSCIGNOARBASF-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1COCC1O)C(=O)C2=CC(=CC=C2)OCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1COC[C@@H]1O)C(=O)C2=CC(=CC=C2)OCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid with an amine, such as ethylamine, under acidic conditions.
Introduction of the Hydroxyoxolan Ring: The hydroxyoxolan ring is introduced through a cyclization reaction involving a suitable diol and a catalyst.
Attachment of the 2-Methylprop-2-enoxy Group: The final step involves the attachment of the 2-methylprop-2-enoxy group through an etherification reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the oxolan ring can be oxidized to form a ketone.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-ethylbenzamide: A simpler analog without the hydroxyoxolan ring and 2-methylprop-2-enoxy group.
N-ethyl-N-(2-hydroxyethyl)benzamide: Contains a hydroxyethyl group instead of the hydroxyoxolan ring.
N-ethyl-N-(3-hydroxypropyl)benzamide: Contains a hydroxypropyl group instead of the hydroxyoxolan ring.
Uniqueness
N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-3-(2-methylprop-2-enoxy)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
